gamma-Butyrolactone gamma-Butyrolactone 4-butyrolactone is a clear colorless oily liquid with a pleasant odor. (NTP, 1992)
Gamma-butyrolactone is a butan-4-olide that is tetrahydrofuran substituted by an oxo group at position 2. It has a role as a neurotoxin and a metabolite.
One of the furans with a carbonyl thereby forming a cyclic lactone. It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate. It is also used as a pharmacological agent and solvent.
gamma-Butyrolactone is a natural product found in Aethus indicus, Streptomyces, and other organisms with data available.
gamma-butyrolactone is a metabolite found in or produced by Saccharomyces cerevisiae.
One of the FURANS with a carbonyl thereby forming a cyclic lactone. It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate. It is also used as a pharmacological agent and solvent.
Brand Name: Vulcanchem
CAS No.: 96-48-0
VCID: VC8431251
InChI: InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2
SMILES: C1CC(=O)OC1
Molecular Formula: C4H6O2
Molecular Weight: 86.09 g/mol

gamma-Butyrolactone

CAS No.: 96-48-0

Cat. No.: VC8431251

Molecular Formula: C4H6O2

Molecular Weight: 86.09 g/mol

* For research use only. Not for human or veterinary use.

gamma-Butyrolactone - 96-48-0

Specification

CAS No. 96-48-0
Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
IUPAC Name oxolan-2-one
Standard InChI InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2
Standard InChI Key YEJRWHAVMIAJKC-UHFFFAOYSA-N
Impurities The main impurities in the Reppe-based process are 1,4-butanediol, butyric acid, and water; in the maleic ester based processes, dimethyl succinate, 4-hydroxybutyl butyl ether, and water.
SMILES C1CC(=O)OC1
Canonical SMILES C1CC(=O)OC1
Boiling Point 399 to 401 °F at 760 mmHg (NTP, 1992)
204 °C at 760 mm Hg
204.00 to 205.00 °C. @ 760.00 mm Hg
204 °C
Colorform Oily liquid
Colorless liquid
Flash Point 209 °F (NTP, 1992)
209 °F
209 °F (OPEN CUP)
209 °F (98 °C) (open cup)
98 °C c.c.
Melting Point -49 °F (NTP, 1992)
-43.53 °C
-45 °C
-44 °C

Introduction

Chemical Identity and Physical Properties

Gamma-Butyrolactone (CAS No. 96-48-0), systematically named dihydrofuran-2(3H)-one, belongs to the class of gamma-lactones. Its cyclic structure features a five-membered ring with an ester functional group, enabling unique reactivity patterns.

Structural and Molecular Characteristics

The compound’s molecular weight of 86.09 g/mol and dielectric constant of 40.96 facilitate its use as a polar aprotic solvent . The planar ring structure, confirmed by X-ray crystallography, allows for rapid hydrolysis under basic conditions due to ring strain .

Thermodynamic and Solubility Profiles

Table 1 summarizes key physical properties derived from experimental data:

PropertyValueConditionsSource
Melting Point-45 °CLit.
Boiling Point204-205 °CLit.
Density1.12 g/mL25 °C
Vapor Pressure1.5 mmHg20 °C
Water SolubilityMiscible20 °C
LogP (Octanol-Water)-0.56625 °C

GBL’s complete miscibility with water, ethanol, and acetone arises from its ability to form hydrogen bonds via the carbonyl oxygen . The negative LogP value indicates higher hydrophilicity compared to analogous lactones, influencing its environmental fate .

Industrial Production and Synthesis Methods

Global production of GBL exceeded 45,000 metric tons annually in the early 1990s, with manufacturing facilities operational in at least six countries . Industrial synthesis predominantly occurs via two pathways:

Dehydrogenation of 1,4-Butanediol

Catalytic dehydrogenation using copper-zinc oxides at 200-250 °C achieves conversions >90%. This method’s byproducts (hydrogen gas) are recycled, making it economically favorable for large-scale production .

Oxidative Processes

Alternative routes include:

  • Maleic Anhydride Hydrogenation: Nickel-based catalysts under 5-10 bar H₂ pressure yield GBL with 85% selectivity.

  • Furfural Oxidation: Oxidative cleavage of furfural derivatives using O₃/H₂O₂ systems, though less common due to higher energy inputs .

Toxicological Profile and Health Impacts

Acute Toxicity

Rodent studies demonstrate an oral LD₅₀ of 17.2 mL/kg in rats, with symptoms including respiratory depression and transient sedation . Human case reports describe coma onset at doses >1.5 g/kg, with metabolic acidosis as a hallmark of overdose .

Chronic Exposure Effects

A pivotal NTP bioassay revealed dose-dependent pathologies:

Table 2: Two-Year Rodent Study Outcomes (NTP, 1992)

Species/SexDose (mg/kg/day)Adrenal Medulla TumorsHepatocellular Neoplasms
Male Mice02/4824/50
1126/508/50
2251/509/50
Female Mice00/5012/50
2253/505/50
4504/506/50

Mechanistic studies attribute adrenal toxicity to dopamine autoreceptor inhibition, causing chronic neuroendocrine stimulation . Reduced liver tumor incidence in treated males suggests potential chemopreventive effects requiring further investigation .

ParameterRecommendationBasis
OSHA PELNone establishedInsufficient data
NIOSH RELTWA 10 ppm (35 mg/m³)Neurotoxic effects
Skin ProtectionNitrile gloves (≥0.11 mm)Permeation resistance
Eye ProtectionGoggles with face shieldSplash risk mitigation

Engineering controls emphasizing local exhaust ventilation are critical given GBL’s vapor pressure (1.5 mmHg at 20°C) .

Environmental Fate and Ecotoxicology

Biodegradation Pathways

Aerobic metabolism via Pseudomonas spp. achieves 80% degradation in 28 days, following first-order kinetics (k = 0.05 day⁻¹) . The primary metabolite, succinic acid, enters the TCA cycle without bioaccumulation .

Aquatic Toxicity

  • Daphnia magna: 48h EC₅₀ = 320 mg/L

  • Rainbow trout: 96h LC₅₀ = 450 mg/L

These values classify GBL as “harmful” under EU Directive 93/67/EEC, necessitating containment in industrial effluent systems .

Analytical Methods for Detection

Chromatographic Techniques

  • GC-MS: DB-5MS column (30 m × 0.25 mm), EI mode at 70 eV; LOD 0.1 μg/mL

  • HPLC-UV: C18 column, 210 nm detection; linear range 1-100 μg/mL (R² >0.999)

Spectroscopic Identification

  • IR: Strong carbonyl stretch at 1770 cm⁻¹, ring vibration at 1175 cm⁻¹

  • ¹H NMR (CDCl₃): δ 4.35 (t, 2H, J=7.5 Hz), δ 2.50 (m, 4H)

Emerging Research and Future Directions

Recent advances focus on:

  • Green Chemistry: Enzymatic lactonization using lipases (e.g., CAL-B) with 92% yield

  • Energy Storage: GBL-based electrolytes for Li-ion batteries (conductivity = 12 mS/cm at 25°C)

  • Drug Delivery: pH-responsive nanoparticles utilizing GBL’s hydrolysis kinetics

Ongoing toxicogenomics studies aim to elucidate mechanisms behind sex-specific differences in hepatocarcinogenesis observed in murine models .

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